molecular formula C13H10BrF B7967739 4-Bromo-4'-fluoro-3'-methylbiphenyl

4-Bromo-4'-fluoro-3'-methylbiphenyl

Cat. No.: B7967739
M. Wt: 265.12 g/mol
InChI Key: RBJCVMQMPOYEMY-UHFFFAOYSA-N
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Description

4-Bromo-4’-fluoro-3’-methylbiphenyl is an organic compound with the molecular formula C13H10BrF It is a biphenyl derivative, characterized by the presence of bromine, fluorine, and a methyl group on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4’-fluoro-3’-methylbiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods: Industrial production of 4-Bromo-4’-fluoro-3’-methylbiphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-4’-fluoro-3’-methylbiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Bromo-4’-fluoro-3’-methylbiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Bromo-4’-fluoro-3’-methylbiphenyl exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Bromo-2-fluorobiphenyl
  • 4-Bromo-3-fluorobiphenyl
  • 4-Bromo-4’-fluorobiphenyl

Comparison: 4-Bromo-4’-fluoro-3’-methylbiphenyl is unique due to the presence of both bromine and fluorine atoms along with a methyl group on the biphenyl structure. This combination of substituents imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the methyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .

Properties

IUPAC Name

4-(4-bromophenyl)-1-fluoro-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF/c1-9-8-11(4-7-13(9)15)10-2-5-12(14)6-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJCVMQMPOYEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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